molecular formula C34H31CuN4Na3O6 B1139296 copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate CAS No. 11006-34-1

copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate

Cat. No.: B1139296
CAS No.: 11006-34-1
M. Wt: 724.15
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Description

This compound is characterized by its dark green to black appearance and is soluble in water . It is commonly used in various scientific and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Chlorophyllin, a water-soluble semi-synthetic derivative of chlorophyll, is recognized to confer a wide range of health benefits . It targets multiple molecules and pathways involved in the metabolism of carcinogens, cell cycle progression, evasion of apoptosis, invasion, and angiogenesis . It also interacts with environmental mutagens such as polycyclic aromatic hydrocarbons .

Mode of Action

Chlorophyllin’s mode of action involves forming a strong noncovalent complex with certain carcinogens, thereby inhibiting their genotoxic effects . For instance, it binds to aflatoxin-B1, a potent inducer of hepatocellular carcinoma, inhibiting hepatic aflatoxin-DNA adduction and hepatocarcinogenesis .

Biochemical Pathways

Chlorophyllin affects several biochemical pathways. It exhibits ameliorative effects against food additive-induced genotoxicity by elevating the expression of DNA repair proteins p53 and PARP . This action helps to counteract mitochondrial dysfunction, which can be beneficial in managing diseases like diabetes and cancer .

Pharmacokinetics

Being water-soluble , it is likely to have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of chlorophyllin’s action are diverse. It exhibits potent antigenotoxic, antioxidant, and anticancer effects . It has been validated to exhibit ameliorative effects against food additive-induced genotoxicity and mitochondrial dysfunction . These effects suggest that chlorophyllin may be used as a therapeutic tool for the management of diseases like diabetes and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chlorophyllin. For instance, light, temperature, metal ions, water, oxygen, and altitude can affect chlorophyll metabolism in angiosperms . Understanding these effects is crucial for comprehending and preserving the homeostasis of chlorophyll metabolism .

Preparation Methods

The preparation of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate involves the extraction of chlorophyll from plant sources, followed by its conversion to chlorophyllin. The process typically includes the following steps:

Chemical Reactions Analysis

Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGVJUIHRPKFR-ZWPRWVNUSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31CuN4Na3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045956
Record name Chlorophyllide Cu complex sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-34-1
Record name Chlorophyllide Cu complex sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM COPPER CHLOROPHYLLIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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